molecular formula C3H6N6O B071479 4-Amino-N-amino-furazan-3-carboxamidine CAS No. 167281-92-7

4-Amino-N-amino-furazan-3-carboxamidine

Cat. No. B071479
M. Wt: 142.12 g/mol
InChI Key: IUABABMIMWMKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-amino-furazan-3-carboxamidine (AFCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. AFCA is a heterocyclic compound that contains a furazan ring and an amino group, which makes it a versatile molecule for various chemical reactions.

Scientific Research Applications

4-Amino-N-amino-furazan-3-carboxamidine has been studied for its potential applications in medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-Amino-N-amino-furazan-3-carboxamidine has shown promising results as an antitumor agent and an anti-inflammatory agent. In materials science, 4-Amino-N-amino-furazan-3-carboxamidine has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In environmental science, 4-Amino-N-amino-furazan-3-carboxamidine has been studied for its potential use as a sensor for detecting hazardous chemicals in water and air.

Mechanism Of Action

The mechanism of action of 4-Amino-N-amino-furazan-3-carboxamidine is not fully understood. However, studies have suggested that 4-Amino-N-amino-furazan-3-carboxamidine may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. 4-Amino-N-amino-furazan-3-carboxamidine has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators. 4-Amino-N-amino-furazan-3-carboxamidine has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.

Biochemical And Physiological Effects

4-Amino-N-amino-furazan-3-carboxamidine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Amino-N-amino-furazan-3-carboxamidine can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 4-Amino-N-amino-furazan-3-carboxamidine can reduce the size of tumors and alleviate the symptoms of inflammation. However, more studies are needed to fully understand the biochemical and physiological effects of 4-Amino-N-amino-furazan-3-carboxamidine.

Advantages And Limitations For Lab Experiments

4-Amino-N-amino-furazan-3-carboxamidine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used for various chemical reactions. 4-Amino-N-amino-furazan-3-carboxamidine is also a versatile molecule that can be modified to produce derivatives with different properties. However, 4-Amino-N-amino-furazan-3-carboxamidine also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and limit its applications in biological systems. 4-Amino-N-amino-furazan-3-carboxamidine is also a reactive compound that can form adducts with other molecules, which can affect its purity and specificity.

Future Directions

There are several future directions for the research on 4-Amino-N-amino-furazan-3-carboxamidine. One direction is to study the structure-activity relationship of 4-Amino-N-amino-furazan-3-carboxamidine and its derivatives to identify compounds with improved biological activity and specificity. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-Amino-N-amino-furazan-3-carboxamidine in vivo to understand its bioavailability and toxicity. 4-Amino-N-amino-furazan-3-carboxamidine can also be used as a building block for the synthesis of novel materials with unique properties. Finally, 4-Amino-N-amino-furazan-3-carboxamidine can be studied for its potential applications in environmental science, such as the development of sensors for detecting hazardous chemicals in water and air.
Conclusion:
In conclusion, 4-Amino-N-amino-furazan-3-carboxamidine is a versatile compound that has potential applications in various fields such as medicinal chemistry, materials science, and environmental science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Amino-N-amino-furazan-3-carboxamidine have been discussed in this paper. Further research is needed to fully understand the properties and applications of 4-Amino-N-amino-furazan-3-carboxamidine.

Synthesis Methods

4-Amino-N-amino-furazan-3-carboxamidine can be synthesized through various methods such as the reaction of 4-nitro-furazan-3-carboxylic acid with ammonium chloride and sodium dithionite or the reaction of 4-nitro-furazan-3-carboxylic acid with hydroxylamine hydrochloride and sodium dithionite. The reaction conditions and reagents used in the synthesis process can affect the yield and purity of 4-Amino-N-amino-furazan-3-carboxamidine.

properties

CAS RN

167281-92-7

Product Name

4-Amino-N-amino-furazan-3-carboxamidine

Molecular Formula

C3H6N6O

Molecular Weight

142.12 g/mol

IUPAC Name

N',4-diamino-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H6N6O/c4-2(7-6)1-3(5)9-10-8-1/h6H2,(H2,4,7)(H2,5,9)

InChI Key

IUABABMIMWMKIV-UHFFFAOYSA-N

Isomeric SMILES

C1(=NON=C1N)/C(=N/N)/N

SMILES

C1(=NON=C1N)C(=NN)N

Canonical SMILES

C1(=NON=C1N)C(=NN)N

synonyms

1,2,5-Oxadiazole-3-carboximidicacid,4-amino-,hydrazide(9CI)

Origin of Product

United States

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